molecular formula C8H11ClN2O B7888004 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B7888004
M. Wt: 186.64 g/mol
InChI Key: MFPMMRCDJXBKEA-UHFFFAOYSA-N
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Description

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group . The general reaction scheme is as follows:

3-methyl-1-propyl-1H-pyrazole+SOCl23-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride+SO2+HCl\text{3-methyl-1-propyl-1H-pyrazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-methyl-1-propyl-1H-pyrazole+SOCl2​→3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
  • 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid
  • 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its acyl chloride group makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

3-methyl-1-propylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPMMRCDJXBKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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